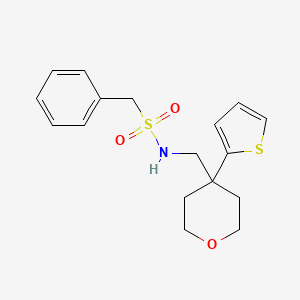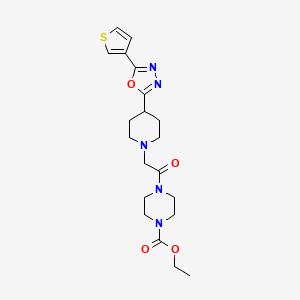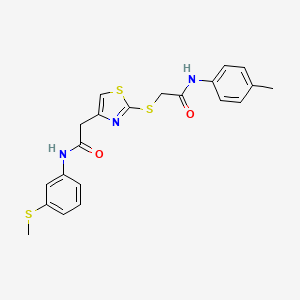
Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, appears to be a derivative of pyridazine, which is a heterocyclic compound with a nitrogen-containing aromatic ring. The papers provided do not directly discuss this compound but offer insights into the synthesis and reactions of structurally related compounds. These related compounds include various pyridazine derivatives and their synthesis through different methods, which may provide a foundation for understanding the synthesis and properties of the compound of interest .
Synthesis Analysis
The synthesis of pyridazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines was achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding up to 70% of the desired products . Similarly, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods demonstrate the versatility of reactions involving pyridazine and pyran derivatives, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences the chemical behavior of these compounds. The papers do not provide specific details on the molecular structure of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, but the structural motifs present in the discussed compounds, such as the ethyl carboxylate group and the pyridazine ring, are likely to be present and contribute to the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives can be quite diverse. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were shown to react with various nucleophilic reagents to form different heterocyclic compounds . This indicates that the functional groups attached to the pyridazine core, such as amino, cyano, and carboxylate groups, are reactive and can participate in multiple chemical transformations. These reactions are important for the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. While the papers do not provide specific data on the physical and chemical properties of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, the properties of related compounds suggest that such a molecule would likely exhibit moderate solubility in organic solvents and could have interesting electronic properties due to the conjugated system involving the pyridazine ring and the substituents .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research in the area of synthetic chemistry has demonstrated innovative methods for creating complex molecules with specific functionalities. For example, Mizuno et al. (2006) discuss the synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, highlighting techniques that could potentially apply to the synthesis and functionalization of similar compounds like Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006).
Application in Material Science
The development of new materials often relies on novel synthetic chemicals as precursors or functional agents. Although specific applications of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate in material science were not identified in the literature, related research by Pang et al. (2003) on the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives provides a glimpse into how similar compounds might be utilized in creating new polymeric materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003).
Pharmacological Potentials
The exploration of chemical compounds for pharmacological use is a key area of scientific research. Although direct pharmacological applications of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate were not found, studies on similar compounds offer insights. For instance, the synthesis and evaluation of novel heterocycles for anticancer activity, as described by Abdel-Motaal et al. (2020), suggest that structurally related compounds could also possess significant bioactivities (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).
Propiedades
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(30-14-19(26)23-16-10-5-4-6-11-16)13-20(27)25(24-21)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHERAJRVZWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)


![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)


![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)